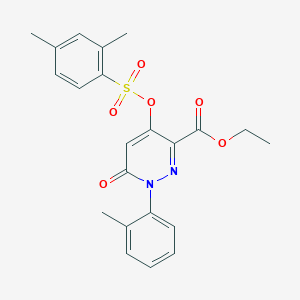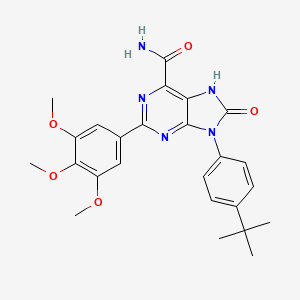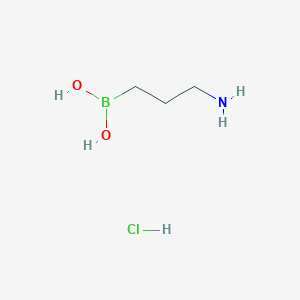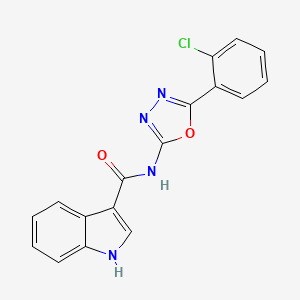![molecular formula C19H28N2O3S B2845874 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380077-38-1](/img/structure/B2845874.png)
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as EMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMTB is a thianaphthene derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is not fully understood. However, it has been suggested that 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide may inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity may lead to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have neuroprotective effects and may improve cognitive function. In immunology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide. One direction is to further investigate the mechanism of action of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and its potential applications in cancer research, neurology, and immunology. Another direction is to develop more efficient synthesis methods for 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and to improve its solubility in water. Additionally, further studies are needed to determine the toxicity of 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide at different concentrations and to develop safe dosages for its potential applications.
Synthesemethoden
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine, followed by the reaction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has shown potential applications in various fields of research, including cancer research, neurology, and immunology. In cancer research, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-Ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-24-17-6-4-3-5-16(17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h3-6H,2,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMAWUTPTYANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B2845793.png)




![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)
![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)
![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2845808.png)



![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2845812.png)